molecular formula C17H21BO3 B6323668 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-59-2

2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6323668
CAS RN: 2096995-59-2
M. Wt: 284.2 g/mol
InChI Key: PBNVLTQKMSIXLQ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 6-methoxy-2-naphthylboronic acid, is a boron-containing organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 177-179°C. It is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications due to its unique structure and properties.

Scientific Research Applications

2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as esters, amides, and amines. It has also been used in the synthesis of polymers and in the synthesis of pharmaceuticals. It has been used in the synthesis of catalysts, such as palladium catalysts, and in the synthesis of fluorescent dyes. Additionally, it has been used in the synthesis of boronic acid-containing compounds, such as boronic acid derivatives.

Mechanism of Action

2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid acts as a Lewis acid, meaning that it can accept electrons from a Lewis base. This allows it to form a coordination complex with the Lewis base, which can then be used in a variety of reactions. For example, the coordination complex can be used in the formation of esters and amides, or in the formation of polymers.
Biochemical and Physiological Effects
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of biochemical and physiological studies. It has been used to study the effect of boronic acid-containing compounds on enzymes and other proteins. It has also been used to study the effect of boronic acid-containing compounds on cell signaling pathways, and on the expression of genes. Additionally, it has been used to study the effect of boronic acid-containing compounds on the binding of hormones to their receptors.

Advantages and Limitations for Lab Experiments

The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively easy to synthesize, and can be stored in aqueous solutions for extended periods of time. Additionally, it is relatively stable and can be used in a variety of reactions.
However, there are also some limitations to the use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments. It is relatively insoluble in many organic solvents, and can be difficult to work with in some reactions. Additionally, it is relatively unstable in the presence of strong acids or bases, and can be difficult to store in aqueous solutions for extended periods of time.

Future Directions

The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in scientific research is expected to grow in the future. It has potential applications in the development of new catalysts and fluorescent dyes, as well as in the synthesis of pharmaceuticals. Additionally, it has potential applications in the study of cell signaling pathways and gene expression, and in the study of the binding of hormones to their receptors. Finally, it has potential applications in the study of the structure and function of enzymes and other proteins.

Synthesis Methods

The synthesis of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid involves the reaction of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthol with trimethylboronic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid as a white solid.

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-7-5-14-10-16(19-4)8-6-13(14)9-15/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNVLTQKMSIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane

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